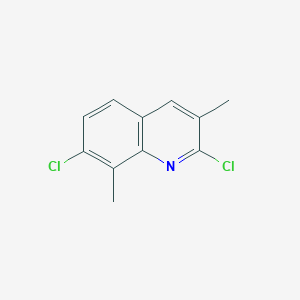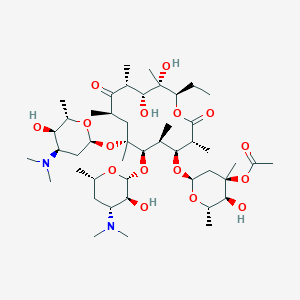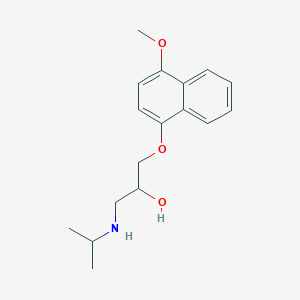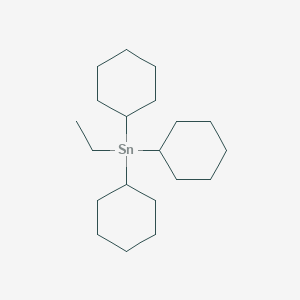
d(Tatc)m(5)acr-d(gata) complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The d(Tatc)m(5)acr-d(gata) complex is a type of DNA molecule that has been extensively studied in recent years due to its potential as a therapeutic target for various diseases. This complex is formed by the binding of a modified DNA strand, d(Tatc)m(5)acr, to a complementary unmodified strand, d(gata). In
Aplicaciones Científicas De Investigación
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new therapeutics for cancer. Studies have shown that the complex can bind to and inhibit the activity of certain cancer-related proteins, leading to the suppression of tumor growth. Additionally, the complex has been shown to have potential as a diagnostic tool for cancer, as it can selectively bind to cancerous cells and allow for their detection.
Mecanismo De Acción
The mechanism of action of the d(Tatc)m(5)acr-d(gata) complex involves its ability to bind to specific proteins and DNA sequences. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that allows it to selectively bind to certain proteins, such as transcription factors, that are involved in the regulation of gene expression. Additionally, the complex can bind to specific DNA sequences, leading to the inhibition of DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of cancer-related proteins, the complex has been shown to have anti-inflammatory effects, as it can inhibit the activity of certain inflammatory proteins. Additionally, the complex has been shown to have potential as a treatment for autoimmune diseases, as it can inhibit the activity of immune cells that are responsible for attacking the body's own tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using the d(Tatc)m(5)acr-d(gata) complex in lab experiments is its specificity. The complex can selectively bind to certain proteins and DNA sequences, allowing for more precise targeting of experimental conditions. Additionally, the complex is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to the use of the d(Tatc)m(5)acr-d(gata) complex in lab experiments. One of the main limitations is its potential toxicity. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that can be toxic to cells at high concentrations. Additionally, the complex may have off-target effects, leading to unintended consequences in experimental conditions.
Direcciones Futuras
For research include the development of new therapeutics and diagnostic tools for cancer and other diseases.
Métodos De Síntesis
The synthesis of the d(Tatc)m(5)acr-d(gata) complex involves the modification of the DNA strand d(Tatc)m with a chemical group known as acrolein. This modification results in the formation of d(Tatc)m(5)acr, which can then be annealed with the complementary unmodified strand, d(gata), to form the complex. The synthesis of this complex is a relatively straightforward process and can be carried out using standard molecular biology techniques.
Propiedades
Número CAS |
103304-59-2 |
|---|---|
Nombre del producto |
d(Tatc)m(5)acr-d(gata) complex |
Fórmula molecular |
C98H121ClN31O47P7 |
Peso molecular |
2737.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[3-[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]propan-2-yl]-5-(6-aminopurin-9-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-3-[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxy-[6-chloro-2-methoxy-9-(pentylamino)acridin-3-yl]phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1 |
Clave InChI |
YFVWKJVYFNKQPO-YVVADQDZSA-N |
SMILES isomérico |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)N)O)(C[C@@H]9[C@H](C[C@@H](O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC([C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)C(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
d(TATC)m(5)Acr-d(GATA) complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



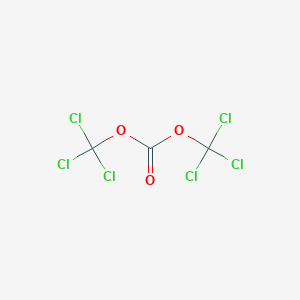
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
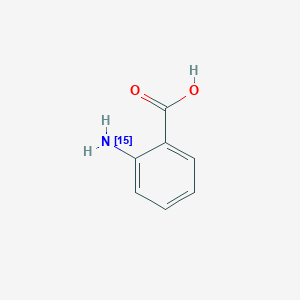
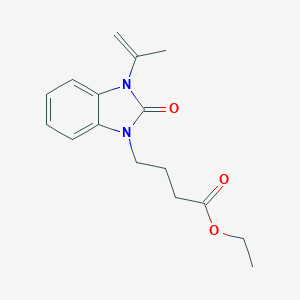
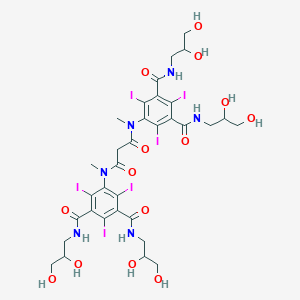
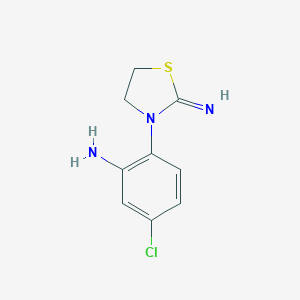
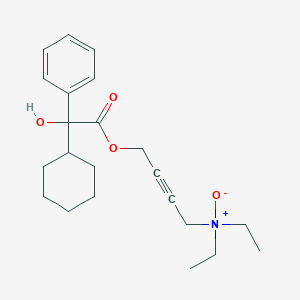
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
